Chemical structure and properties of 1-Tert-butylpyrrolidin-3-ol
Chemical structure and properties of 1-Tert-butylpyrrolidin-3-ol
A Versatile Scaffold for Stereochemical Control in Medicinal Chemistry [1][2]
Executive Summary
1-Tert-butylpyrrolidin-3-ol (CAS: 90227-04-6) represents a critical class of nitrogen heterocycles utilized as chiral building blocks in drug discovery.[1][2] Distinguished by the steric bulk of the tert-butyl group on the nitrogen atom and the derivatizable hydroxyl group at the C3 position, this molecule serves as a privileged scaffold for designing ligands targeting G-protein coupled receptors (GPCRs), ion channels, and kinases. This guide provides a comprehensive technical analysis of its structure, physicochemical properties, synthesis, and applications, designed for researchers requiring high-fidelity data for experimental design.
Chemical Structure & Stereochemistry[1][2][3]
Structural Analysis
The core architecture of 1-tert-butylpyrrolidin-3-ol consists of a five-membered pyrrolidine ring.[1][2] The nitrogen atom (N1) is substituted with a tert-butyl group, while the carbon at position 3 (C3) bears a hydroxyl group.[1][2]
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Steric Influence: The bulky tert-butyl group locks the nitrogen lone pair orientation and influences the ring puckering (envelope conformation). This steric hindrance protects the nitrogen from metabolic N-oxidation compared to methyl- or ethyl-substituted analogs.[1][2]
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Chirality: The C3 carbon is a stereocenter.[2] The molecule exists as two enantiomers:
Visualizing the Synthesis & Logic
The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic for this scaffold.
Figure 1: Synthetic pathway from tert-butylamine and derivatization logic for drug discovery.
Physicochemical Properties[1][2][4][5][6][7]
The following data aggregates experimental and predicted values essential for handling and formulation.
| Property | Value | Context |
| CAS Number | 90227-04-6 | Racemic mixture |
| Molecular Formula | C₈H₁₇NO | - |
| Molecular Weight | 143.23 g/mol | - |
| Physical State | Pale yellow liquid / Low-melting solid | Hygroscopic |
| Boiling Point | ~85-90 °C @ 15 mmHg | Estimated based on analogs |
| pKa (Conjugate Acid) | 10.2 ± 0.5 | Basic amine; forms stable salts |
| LogP | 0.8 - 1.1 | Moderate lipophilicity |
| Solubility | High in EtOH, CHCl₃, DMSO; Moderate in H₂O | Amphiphilic nature |
Synthesis & Manufacturing Protocols
Primary Route: Cyclization of Halo-Alcohols
This method is preferred for its scalability and the availability of low-cost starting materials.[1][2]
Reagents:
Protocol:
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Nucleophilic Opening: Tert-butylamine (1.2 eq) is added dropwise to Epichlorohydrin (1.0 eq) in methanol at 0°C. The reaction is exothermic; temperature control is critical to prevent polymerization.[1][2]
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Intermediate Formation: The mixture is stirred at room temperature for 12-16 hours, forming the chlorohydrin amine intermediate.
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Cyclization: An aqueous solution of NaOH (2.5 eq) is added.[1][2][4] The mixture is heated to 50-60°C for 4 hours to induce intramolecular displacement of the chloride by the secondary amine, closing the pyrrolidine ring.
-
Work-up: The methanol is evaporated. The aqueous residue is extracted with dichloromethane (DCM). The organic layer is dried over Na₂SO₄ and concentrated.[2]
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Purification: Distillation under reduced pressure yields the pure 1-tert-butylpyrrolidin-3-ol.[1][2]
Mechanism of Action
The synthesis relies on the high nucleophilicity of the primary amine to open the epoxide ring (or displace the primary chloride), followed by an intramolecular S_N2 reaction where the nitrogen displaces the second leaving group to form the 5-membered ring. The tert-butyl group, despite its bulk, does not prevent the initial attack but effectively prevents over-alkylation (quaternization) which is a common side reaction with methyl or ethyl amines.
Applications in Drug Discovery[3][7][10][11][12]
Pharmacophore Utility
The 1-tert-butylpyrrolidin-3-ol motif acts as a bioisostere for proline or other cyclic amines.[1][2]
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Muscarinic Antagonists: The distance between the basic nitrogen and the hydroxyl oxygen mimics the acetylcholine pharmacophore. The tert-butyl group provides hydrophobic interactions within the receptor pocket.[1][2]
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Kinase Inhibitors: The hydroxyl group can be converted to an amine (via the ketone) to form amide linkages with kinase hinge regions.
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Solubility Enhancer: The basic nitrogen improves the aqueous solubility of lipophilic drug candidates via salt formation.
Reactivity Profile for Derivatization
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O-Alkylation/Acylation: The secondary alcohol is readily acylated to form esters (prodrugs) or alkylated to form ethers.[1][2]
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Oxidation: Swern or Dess-Martin oxidation yields 1-tert-butylpyrrolidin-3-one , a critical intermediate for reductive amination to introduce chiral amines.[1][2]
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Salt Formation: Readily forms crystalline salts (hydrochloride, oxalate) for purification and storage.[2]
Safety & Handling (SDS Summary)
Hazard Classification:
Handling Protocols:
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1][2]
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and can absorb CO₂ from the air (forming carbamates).
-
Spill Response: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69843, 1-Butylpyrrolidine (Analog Data).[1][2] Retrieved from [Link][1][2]
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Organic Syntheses (2023). Preparation of Tert-Butylamine and Related Heterocycles. Org.[1][2][5] Syn. Coll. Vol. 5, 801. Retrieved from [Link][1][2]
-
NIST Chemistry WebBook. 1-tert-Butyl-pyrrolidine Spectral Data. Retrieved from [Link][1][2]
Sources
- 1. (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1515540A - A new synthesis process of tert-butylamine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buy 1-Butylpyrrolidin-2-one | 3470-98-2 [smolecule.com]
